(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one of the phenyl rings and a dimethylamino group on the propenone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as phase-transfer catalysts can also enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives, and carboxylic acids.
Reduction: Saturated ketones, alcohols, and alkanes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts with biological macromolecules. This can result in the modulation of cellular signaling pathways and biological activities.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a chlorine atom instead of a bromine atom.
(2E)-1-(4-fluorophenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a fluorine atom instead of a bromine atom.
(2E)-1-(4-methylphenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
The presence of the bromine atom in (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one imparts unique chemical reactivity and biological properties compared to its analogs. Bromine is a larger and more electronegative atom than chlorine, fluorine, or a methyl group, which can influence the compound’s electronic properties, steric interactions, and overall reactivity.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZLESKZUATMSD-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73387-60-7 |
Source
|
Record name | 1-(4-Bromophenyl)-3-dimethylaminopropenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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